

The Environmental Fate of Chlorthiamid in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chlorthiamid**
Cat. No.: **B1668887**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorthiamid (2,6-dichlorothiobenzamide) is an obsolete, pre-emergence herbicide formerly used for broad-spectrum weed control in various agricultural and non-cropped areas. It belongs to the thioamide class of chemicals and functions as a pro-herbicide. In the environment, **Chlorthiamid** is rapidly converted to its primary and more herbicidally active metabolite, dichlobenil (2,6-dichlorobenzonitrile). Consequently, the environmental fate and impact of **Chlorthiamid** are intrinsically linked to the behavior of dichlobenil. This technical guide provides a comprehensive overview of the environmental fate of **Chlorthiamid** in soil and water, with a focus on its degradation, mobility, and the experimental methodologies used to assess these processes. Due to the rapid conversion and the historical nature of **Chlorthiamid**'s use, much of the available environmental fate data pertains to dichlobenil.

Physicochemical Properties

Understanding the physicochemical properties of **Chlorthiamid** and its primary metabolite, dichlobenil, is fundamental to predicting their behavior in the environment.

Property	Chlorthiamid	Dichlobenil	Reference(s)
Chemical Formula	$C_7H_5Cl_2NS$	$C_7H_3Cl_2N$	[1]
Molar Mass	206.09 g/mol	172.01 g/mol	[2]
Water Solubility	950 mg/L (at 21°C)	18 - 21 mg/L	[2] [3]
Vapor Pressure	0.000314 mmHg (at 25°C)	6.6×10^{-4} mmHg (at 20°C)	[4]
Melting Point	151-152°C	145-146°C	
log Kow (Octanol-Water Partition Coefficient)	1.4	2.7	

Environmental Fate in Soil

The behavior of **Chlorthiamid** in soil is governed by its rapid transformation to dichlobenil, followed by the degradation and transport of dichlobenil.

Transformation and Degradation

Chlorthiamid is readily converted to dichlobenil in the soil environment. This transformation is a key step in its herbicidal activation. The subsequent degradation of dichlobenil is primarily a microbial process, leading to the formation of the highly persistent metabolite, 2,6-dichlorobenzamide (BAM).

The degradation of dichlobenil in soil follows first-order kinetics, though lag periods have been observed, particularly at lower temperatures. The half-life (DT_{50}) of dichlobenil in soil can vary significantly depending on soil type, temperature, and microbial activity.

Table 1: Soil Half-Life (DT_{50}) of Dichlobenil

Soil Type	Temperature (°C)	Half-Life (DT ₅₀) (days)	Reference(s)
Not Specified	26.7	133 (19 weeks)	
Not Specified	6.7	196 (28 weeks, after a 10-week lag)	
General	Not Specified	~60	
Various	Not Specified	28 - 2079	

Mobility and Adsorption

The mobility of a pesticide in soil, and thus its potential to leach into groundwater, is largely determined by its sorption to soil particles. This is quantified by the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates stronger adsorption to soil and lower mobility.

Chlorthiamid is considered to be moderately mobile. The mobility of its primary metabolite, dichlobenil, is also categorized as moderate to high.

Table 2: Soil Adsorption Coefficient (Koc) of Dichlobenil

Soil/Sediment Type	Organic Matter (%)	Koc (mL/g)	Mobility Class	Reference(s)
Silt Loam	0.6	49	High	
Silty Loam	1.9	110	High to Medium	
Aquatic Sediment	2.8	114	High to Medium	
Loam	3.0	205	Medium	
Sand	4.8	106	High to Medium	
Sandy Soil	0.28	195	Medium	
Hydrosoil	2.24	323	Medium	
Silt Loam	4.7	272	Medium	
Clay Soil	12.4	133	High to Medium	
Sandy Loam	6.9	262	Medium	
General	Not specified	400	Medium	

Environmental Fate in Water

In aquatic environments, **Chlorthiamid** and its metabolite dichlobenil are subject to hydrolysis and photolysis.

Hydrolysis

Dichlobenil is relatively stable to hydrolysis at neutral and acidic pH. However, it is rapidly hydrolyzed to 2,6-dichlorobenzamide (BAM) under strong alkaline conditions. In sterile aqueous solutions at pH 5, 7, and 9 at 22°C, only 5-10% decomposition was observed after 150 days.

Photolysis

Photodegradation in water is a significant dissipation pathway for dichlobenil. The photolysis half-life in water under natural sunlight has been reported to be approximately 10.2 to 15.1

days.

Table 3: Aquatic Degradation of Dichlobenil

Process	Condition	Half-Life (DT ₅₀) (days)	Reference(s)
Photolysis	Natural Sunlight, pH 7	15.1	
Photolysis	Natural Sunlight (40° N latitude)	10.2	
Hydrolysis	Sterile, pH 5, 7, 9 (22°C, dark)	>150	
Aquatic Field Dissipation	Pond	15 - 69	

Degradation Pathway

The degradation of **Chlorthiamid** proceeds through its conversion to dichlobenil, which is then microbially transformed into 2,6-dichlorobenzamide (BAM). BAM is known for its high persistence in the environment. Further degradation of BAM to 2,6-dichlorobenzoic acid (2,6-DCBA) can occur, but this process is generally slow.

[Click to download full resolution via product page](#)

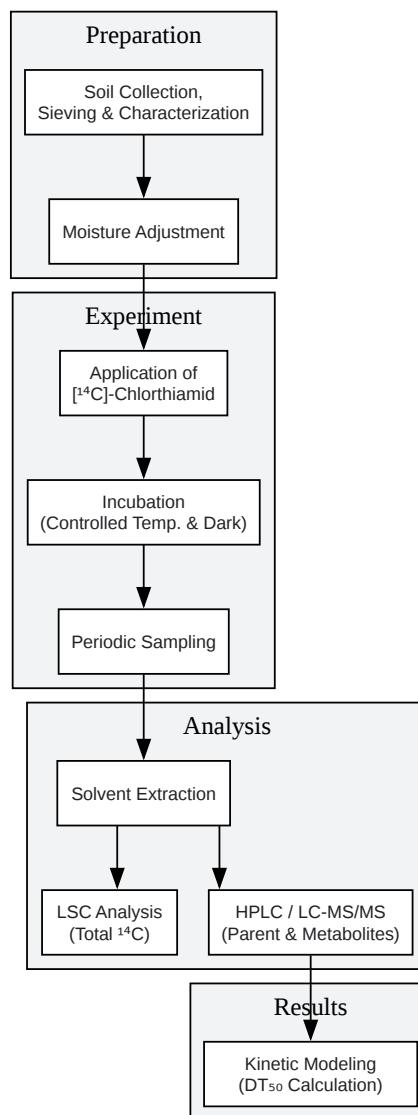
Degradation pathway of **Chlorthiamid**.

Experimental Protocols

The following provides a generalized experimental protocol for a soil degradation study, which is a common method for determining the half-life of a pesticide in soil.

Soil Degradation Study (Aerobic)

Objective: To determine the rate of degradation of **Chlorthiamid** in soil under aerobic laboratory conditions.


Materials:

- Test substance: Radiolabeled ($[^{14}\text{C}]$) **Chlorthiamid**
- Soils: At least three different soil types with varying characteristics (e.g., sandy loam, clay loam, silt loam)
- Incubation chambers with controlled temperature and humidity
- Analytical equipment: Liquid Scintillation Counter (LSC), High-Performance Liquid Chromatography (HPLC) with a radioactivity detector, and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
- Extraction solvents (e.g., acetonitrile, methanol)
- Glassware and other standard laboratory equipment

Procedure:

- Soil Preparation: Fresh soil samples are collected, sieved (e.g., to $<2\text{ mm}$), and characterized for properties such as pH, organic carbon content, texture, and microbial biomass. The moisture content is adjusted to a specific level, typically 40-60% of maximum water holding capacity.
- Application of Test Substance: A known amount of $[^{14}\text{C}]$ -**Chlorthiamid**, dissolved in a suitable solvent, is applied to the soil samples to achieve the desired concentration. The solvent is allowed to evaporate.
- Incubation: The treated soil samples are placed in incubation chambers and maintained at a constant temperature (e.g., 20°C) in the dark. Aerobic conditions are maintained by ensuring adequate air exchange.
- Sampling: Duplicate or triplicate samples are taken at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

- Extraction: At each sampling point, the soil samples are extracted with an appropriate solvent or series of solvents to recover the parent compound and its degradation products.
- Analysis: The total radioactivity in the extracts is quantified using LSC. The extracts are then analyzed by HPLC or LC-MS/MS to separate and quantify the parent **Chlorthiamid** and its metabolites (dichlobenil and BAM).
- Data Analysis: The concentration of **Chlorthiamid** over time is plotted, and the data are fitted to a kinetic model (e.g., first-order kinetics) to calculate the degradation rate constant (k) and the half-life (DT₅₀).

[Click to download full resolution via product page](#)

Workflow for a soil degradation study.

Conclusion

Chlorthiamid is a pro-herbicide that rapidly converts to dichlobenil in soil and water. The environmental fate of **Chlorthiamid** is therefore predominantly dictated by the characteristics of dichlobenil. Dichlobenil is moderately persistent in soil, with its degradation being highly dependent on microbial activity and temperature. It has a medium to high potential for mobility in soil, suggesting a risk of leaching to groundwater, particularly in soils with low organic matter. In aquatic systems, photolysis is a key degradation pathway for dichlobenil, while hydrolysis is generally slow under neutral and acidic conditions. The primary degradation product, BAM, is notably persistent in the environment. A thorough understanding of these processes, supported by robust experimental data, is crucial for assessing the environmental risk associated with the historical use of **Chlorthiamid** and for managing sites with potential residual contamination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. juniperpublishers.com [juniperpublishers.com]
- 2. wsdot.wa.gov [wsdot.wa.gov]
- 3. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 4. Dichlobenil (Ref: H 133) [sitem.herts.ac.uk]
- To cite this document: BenchChem. [The Environmental Fate of Chlorthiamid in Soil and Water: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1668887#environmental-fate-of-chlorthiamid-in-soil-and-water>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com